Disodium nickel ethylenediaminetetraacetic acid

Description

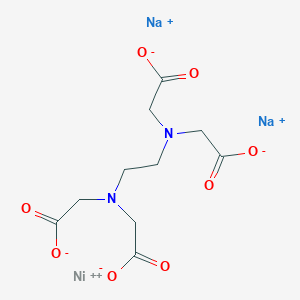

Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that features a nickel ion chelated by ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. It appears as a light yellow powder and is highly soluble in water.

Properties

CAS No. |

11079-07-5 |

|---|---|

Molecular Formula |

C10H16N2Na2NiO9 |

Molecular Weight |

412.91 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel;hydrate |

InChI |

InChI=1S/C10H16N2O8.2Na.Ni.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;2*+1;;/p-2 |

InChI Key |

FJHUBOUWIGCVEO-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.[Na+].[Na+].[Ni] |

Other CAS No. |

15708-55-1 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:

Dissolution of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is dissolved in water to form a clear solution.

Nickel Salt Solution: A nickel salt, such as nickel nitrate, is dissolved in water.

Complex Formation: The ethylenediaminetetraacetic acid solution is slowly added to the nickel salt solution under constant stirring. The mixture is heated in a water bath to facilitate the complexation reaction.

Industrial Production Methods: In industrial settings, the production process is scaled up using larger reactors and continuous stirring mechanisms. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its chelating nature. It can also participate in substitution reactions where the nickel ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.

Substitution: In the presence of stronger chelating agents or competing metal ions, the nickel ion can be substituted. For example, adding a solution of calcium chloride can result in the formation of disodium calcium ethylenediaminetetraacetic acid and nickel chloride.

Major Products: The primary product of these reactions is the substituted metal complex, depending on the reagents used. For instance, reacting with calcium chloride yields disodium calcium ethylenediaminetetraacetic acid.

Scientific Research Applications

Chemistry: Disodium nickel ethylenediaminetetraacetic acid is used as a chelating agent in analytical chemistry to sequester metal ions in solution, aiding in the analysis of metal content in various samples.

Biology: In biological research, it is employed to inhibit metalloproteases, enzymes that require metal ions for activity. This inhibition is crucial in studying the role of these enzymes in biological processes.

Medicine: The compound is explored for its potential in chelation therapy, where it can bind to and remove excess metal ions from the body, such as in cases of heavy metal poisoning.

Industry: In industrial applications, it is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also utilized in the textile and paper industries to prevent metal ion impurities from affecting product quality .

Mechanism of Action

Disodium nickel ethylenediaminetetraacetic acid exerts its effects through chelation, where the ethylenediaminetetraacetic acid moiety binds to metal ions, forming stable, water-soluble complexes. This chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms of ethylenediaminetetraacetic acid to the metal ion, creating a ring-like structure that securely holds the metal ion in place.

Molecular Targets and Pathways: The primary molecular targets are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can inhibit metal-dependent enzymes and prevent metal-catalyzed reactions.

Comparison with Similar Compounds

- Disodium calcium ethylenediaminetetraacetic acid

- Disodium zinc ethylenediaminetetraacetic acid

- Disodium copper ethylenediaminetetraacetic acid

Comparison: While all these compounds share the ethylenediaminetetraacetic acid moiety and the ability to chelate metal ions, disodium nickel ethylenediaminetetraacetic acid is unique in its specific affinity for nickel ions. This specificity makes it particularly useful in applications where nickel ion sequestration is required. Additionally, the stability of the nickel complex can differ from those of other metal complexes, influencing its effectiveness in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.